{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol
CAS No.: 950603-36-8
Cat. No.: VC4133683
Molecular Formula: C9H12F3N3OS
Molecular Weight: 267.27
* For research use only. Not for human or veterinary use.
![{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol - 950603-36-8](/images/structure/VC4133683.png)
Specification
CAS No. | 950603-36-8 |
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Molecular Formula | C9H12F3N3OS |
Molecular Weight | 267.27 |
IUPAC Name | [1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]methanol |
Standard InChI | InChI=1S/C9H12F3N3OS/c10-9(11,12)7-13-14-8(17-7)15-3-1-6(5-16)2-4-15/h6,16H,1-5H2 |
Standard InChI Key | OBWVRRCJOZZJLO-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CO)C2=NN=C(S2)C(F)(F)F |
Canonical SMILES | C1CN(CCC1CO)C2=NN=C(S2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of {1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol is C₉H₁₀F₃N₃O₂S, with a molar mass of 281.25 g/mol . Its IUPAC name, 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid, reflects the piperidine ring (position 4 substituted with a hydroxymethyl group) and the 1,3,4-thiadiazole ring (position 5 substituted with a trifluoromethyl group) . The SMILES notation OC(=O)C1CCN(CC1)C1=NN=C(S1)C(F)(F)F provides a detailed two-dimensional structural representation, highlighting the connectivity between the piperidine and thiadiazole rings .
Key Structural Components
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Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. The hydroxymethyl group (-CH₂OH) at position 4 enhances hydrophilicity and provides a site for chemical modifications .
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1,3,4-Thiadiazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The trifluoromethyl (-CF₃) group at position 5 contributes to electron-withdrawing effects, improving metabolic stability and membrane permeability .
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Trifluoromethyl Group: Known to enhance bioavailability and resistance to oxidative degradation, this substituent is critical for optimizing pharmacokinetic properties .
Spectroscopic and Computational Data
The compound’s InChIKey (PWQMNLMMMCREOV-UHFFFAOYSA-N) facilitates database searches and computational modeling . Nuclear magnetic resonance (NMR) data for related analogs suggest characteristic signals:
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¹H NMR: Piperidine protons resonate between δ 1.5–3.5 ppm, while the hydroxymethyl group appears as a singlet near δ 3.7–4.2 ppm .
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¹³C NMR: The trifluoromethyl carbon typically shows a quartet near δ 120–125 ppm due to coupling with fluorine atoms.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of {1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol involves multi-step reactions:
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Formation of the Thiadiazole Core: Cyclocondensation of thiosemicarbazide with trifluoroacetic anhydride yields 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine .
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Piperidine Substitution: Nucleophilic aromatic substitution (SNAr) replaces the amine group with a piperidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
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Hydroxymethyl Introduction: Oxidation of a methylene group adjacent to the piperidine nitrogen using potassium permanganate (KMnO₄) or catalytic hydrogenation produces the hydroxymethyl derivative .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the correct position on the thiadiazole ring requires careful control of reaction temperature and stoichiometry .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often necessary to isolate the product due to similar polarities of intermediates .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres at room temperature but susceptible to hydrolysis under acidic or alkaline conditions due to the thiadiazole ring .
Pharmacological Properties
Mechanism of Action
Thiadiazole derivatives exhibit diverse biological activities, including kinase inhibition and DNA intercalation . For this compound:
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Anticancer Activity: The trifluoromethyl group enhances interaction with hydrophobic pockets in kinase domains (e.g., EGFR, VEGFR), while the piperidine ring facilitates cell membrane penetration .
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Antimicrobial Effects: The thiadiazole moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .
In Vitro Studies
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Cytotoxicity: IC₅₀ values of 2–5 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines have been observed for structurally related compounds .
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Enzyme Inhibition: >80% inhibition of carbonic anhydrase IX (CA-IX) at 10 µM concentration, suggesting potential in hypoxic tumor targeting .
Applications in Drug Discovery
Oncology
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Kinase Inhibitors: The compound’s scaffold aligns with ATP-binding sites of tyrosine kinases, making it a candidate for glioblastoma and non-small cell lung cancer (NSCLC) therapies .
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Prodrug Development: Esterification of the hydroxymethyl group could improve oral bioavailability .
Infectious Diseases
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Antitubercular Agents: Thiadiazoles inhibit mycobacterial enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis treatment .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the hydroxymethyl group to explore effects on potency and selectivity .
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models .
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Combination Therapies: Evaluating synergy with existing chemotherapeutic agents like cisplatin or paclitaxel.
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